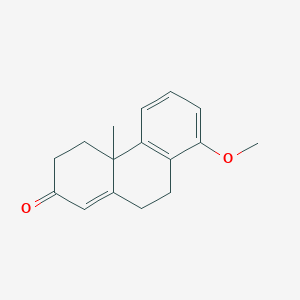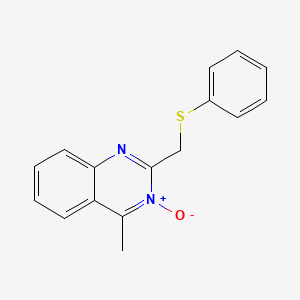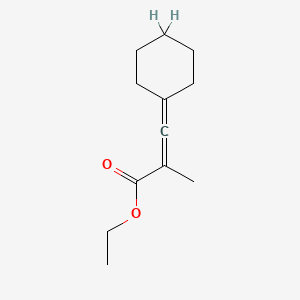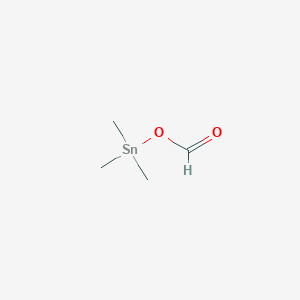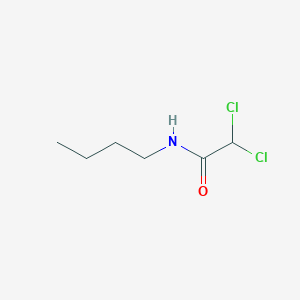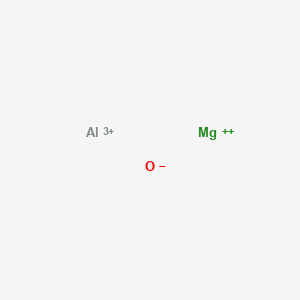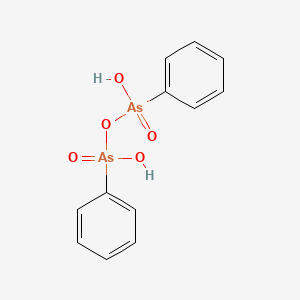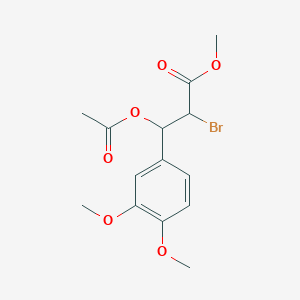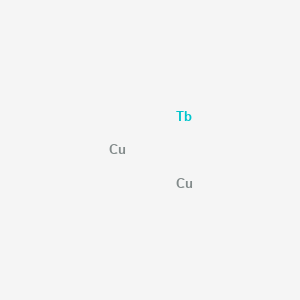
Copper;terbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;terbium is a compound that combines the properties of copper and terbium, two elements with significant roles in various scientific and industrial applications. Copper is a transition metal known for its excellent electrical conductivity, thermal conductivity, and malleability. Terbium, on the other hand, is a rare earth element belonging to the lanthanide series, known for its luminescent properties and use in various high-tech applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper;terbium compounds can be synthesized through various methods, including co-doping and coordination polymer formation. One common method involves the co-doping of copper and terbium into a host matrix, such as lithium borate glass, using spectroscopic and thermoluminescence techniques . Another method involves the formation of lanthanide coordination polymers, where terbium ions are coordinated with organic ligands and copper ions to form a complex structure .
Industrial Production Methods: Industrial production of this compound compounds often involves the use of high-temperature solid-state reactions and sol-gel processes. These methods ensure the uniform distribution of copper and terbium ions within the host matrix, resulting in materials with enhanced luminescent and thermoluminescent properties .
Analyse Des Réactions Chimiques
Types of Reactions: Copper;terbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, terbium reacts with water to form terbium(III) hydroxide and hydrogen gas . Copper, on the other hand, can undergo oxidation to form copper(II) oxide and reduction to form metallic copper .
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include sulfuric acid, hydrogen peroxide, and various organic ligands. The reaction conditions often involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions of this compound compounds include terbium(III) hydroxide, copper(II) oxide, and various coordination complexes. These products are often characterized by their luminescent and thermoluminescent properties .
Applications De Recherche Scientifique
Copper;terbium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various chemical reactions due to their unique electronic properties . In biology and medicine, this compound compounds are used in the development of biosensors and imaging agents due to their luminescent properties . In industry, these compounds are used in the production of high-performance materials, such as thermoluminescent dosimeters and luminescent metal-organic frameworks .
Mécanisme D'action
The mechanism of action of copper;terbium compounds involves the interaction of copper and terbium ions with various molecular targets and pathways. Copper ions can participate in redox reactions, acting as electron donors or acceptors, while terbium ions can enhance luminescence through energy transfer processes . These interactions result in the generation of reactive oxygen species and the modulation of cellular signaling pathways, which can be exploited for various applications, including cancer therapy and regenerative medicine .
Comparaison Avec Des Composés Similaires
Copper;terbium compounds can be compared with other similar compounds, such as copper-doped lanthanide compounds and terbium-doped metal-organic frameworks. These compounds share similar luminescent and electronic properties but differ in their specific applications and performance characteristics . For instance, copper-doped lanthanide compounds are often used in catalysis and electronic devices, while terbium-doped metal-organic frameworks are used in biosensing and imaging applications .
List of Similar Compounds:- Copper-doped lanthanide compounds
- Terbium-doped metal-organic frameworks
- Copper-doped lithium borate glass
- Terbium-doped coordination polymers
Propriétés
Numéro CAS |
12775-97-2 |
|---|---|
Formule moléculaire |
Cu2Tb |
Poids moléculaire |
286.02 g/mol |
Nom IUPAC |
copper;terbium |
InChI |
InChI=1S/2Cu.Tb |
Clé InChI |
HXRZOZRERHSWNW-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Tb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


